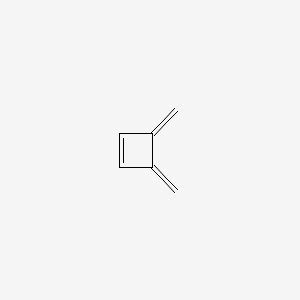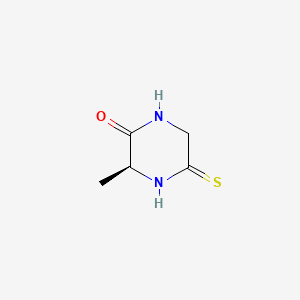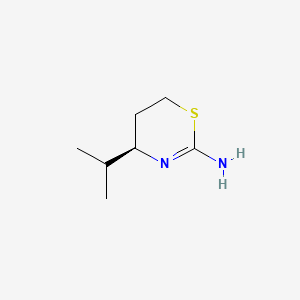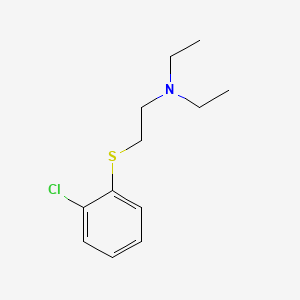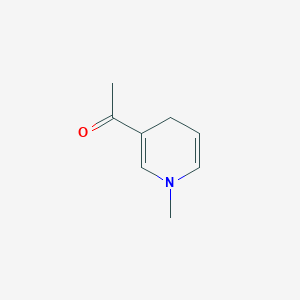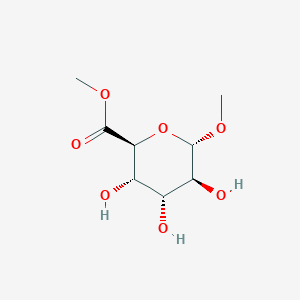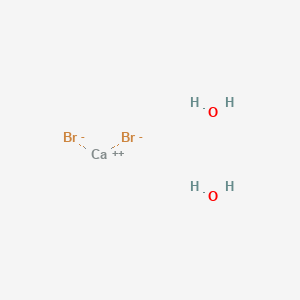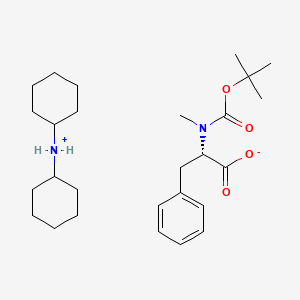
N,N'-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two trimethylaniline groups attached to a cyclohexadiene ring, which is further substituted with dimethyl groups. It is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) typically involves the reaction of 2,3,5-trimethylaniline with a suitable cyclohexadiene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the cyclohexadiene ring.
科学研究应用
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical processes.
相似化合物的比较
Similar Compounds
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)biscyanamide
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
Uniqueness
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) stands out due to its unique structural features, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C26H30N2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-N,4-N-bis(2,3,5-trimethylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C26H30N2/c1-15-9-17(3)21(7)25(11-15)27-23-13-20(6)24(14-19(23)5)28-26-12-16(2)10-18(4)22(26)8/h9-14H,1-8H3 |
InChI 键 |
FKOUIRDQJQEWDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N=C2C=C(C(=NC3=CC(=CC(=C3C)C)C)C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
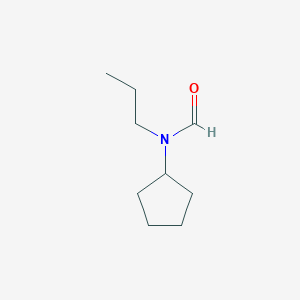
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
